Thermal Decomposition Kinetics: Isopropyl vs. t-Butyl N,N-Dimethylcarbamate
In a direct head-to-head kinetic study, isopropyl N,N-dimethylcarbamate exhibited a higher activation energy (Ea) for thermal decomposition than t-butyl N,N-dimethylcarbamate, indicating greater thermal stability and a different decomposition pathway. The rate equations derived from first-order unimolecular processes show the isopropyl derivative has a larger pre-exponential factor and activation barrier [1].
| Evidence Dimension | Thermal decomposition activation energy (Ea) and rate equation |
|---|---|
| Target Compound Data | k = 10^13.04 exp(-181209 / 8.314 T) s^-1; Ea = 181.2 kJ/mol |
| Comparator Or Baseline | t-Butyl N,N-dimethylcarbamate: k = 10^12.87 exp(-157904 / 8.314 T) s^-1; Ea = 157.9 kJ/mol |
| Quantified Difference | Isopropyl Ea is approximately 23.3 kJ/mol (14.8%) higher than t-butyl Ea |
| Conditions | Gas-phase unimolecular decomposition; temperature range 485–602 K |
Why This Matters
This difference in activation energy directly informs process engineers and formulation scientists of the distinct thermal stability profile, enabling accurate prediction of shelf-life and safe handling parameters compared to structurally related analogs.
- [1] Daly NJ, Ziolkowski F. (1980). The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. Australian Journal of Chemistry, 33(3), 481–490. doi:10.1071/CH9800481 View Source
